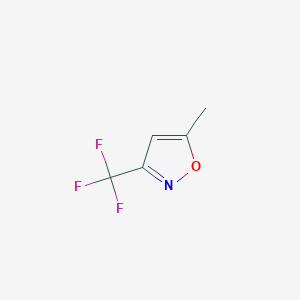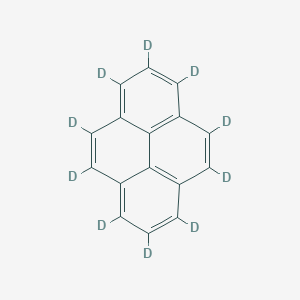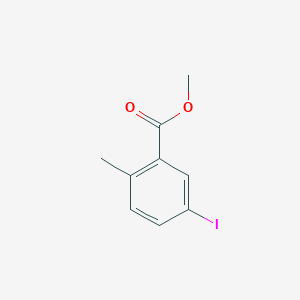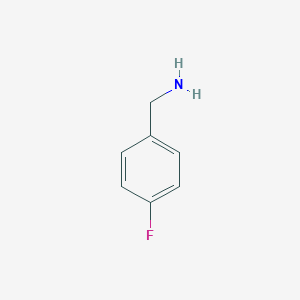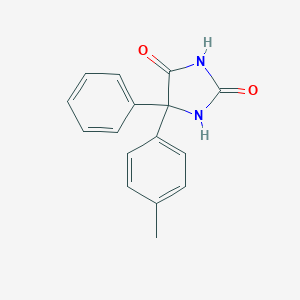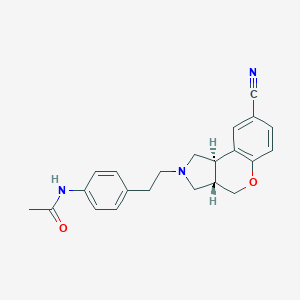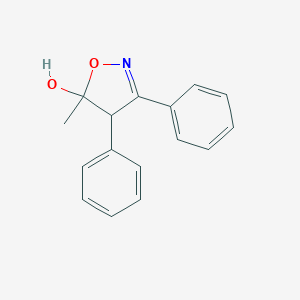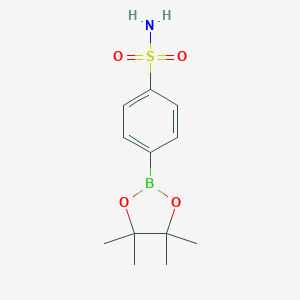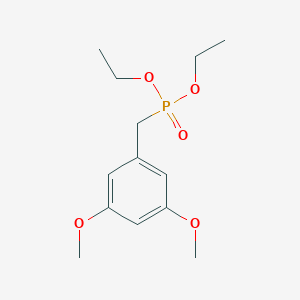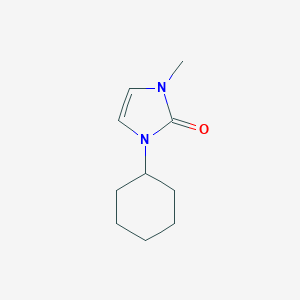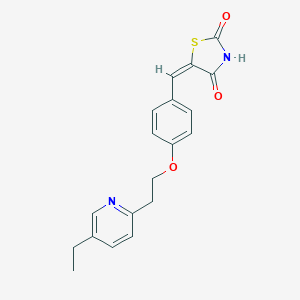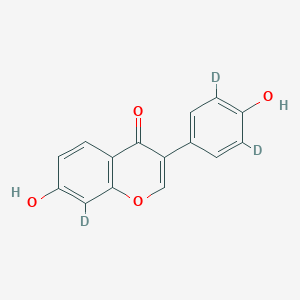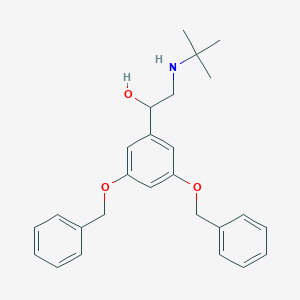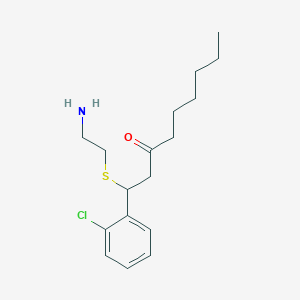
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one, also known as ANCA, is a compound that has gained significant attention in scientific research due to its potential therapeutic applications. ANCA is a derivative of the compound 2-aminothiophenol, which has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. The synthesis of ANCA involves a complex chemical process that requires specialized equipment and expertise.
Mécanisme D'action
The exact mechanism of action of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is not fully understood, but it is believed to involve the inhibition of various signaling pathways involved in inflammation, oxidative stress, and cancer development. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to inhibit the activation of nuclear factor-kappa B (NF-κB), a transcription factor that plays a key role in the regulation of inflammatory and immune responses. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been found to inhibit the expression of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of pro-inflammatory prostaglandins. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to induce apoptosis in cancer cells by activating the caspase cascade and inhibiting the expression of anti-apoptotic proteins.
Effets Biochimiques Et Physiologiques
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit a wide range of biochemical and physiological effects, including the inhibition of pro-inflammatory cytokines and chemokines, the reduction of oxidative stress, and the induction of apoptosis in cancer cells. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been shown to reduce the expression of matrix metalloproteinases (MMPs), which are involved in the degradation of extracellular matrix proteins and play a key role in the development of cancer metastasis. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit anti-angiogenic properties, which can inhibit the growth of new blood vessels that are required for tumor growth and metastasis.
Avantages Et Limitations Des Expériences En Laboratoire
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has several advantages for use in lab experiments, including its ability to inhibit inflammation, oxidative stress, and cancer development. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is also relatively stable and can be easily synthesized in a laboratory setting. However, there are also some limitations to the use of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one in lab experiments. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one is a relatively new compound, and its exact mechanism of action is not fully understood. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has not yet been extensively tested in human clinical trials, so its safety and efficacy in humans are not yet fully known.
Orientations Futures
There are several future directions for 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one research, including the investigation of its potential therapeutic applications in the treatment of inflammatory diseases, cancer, and other chronic conditions. Additionally, further studies are needed to elucidate the exact mechanism of action of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one and to determine its safety and efficacy in human clinical trials. Future research may also focus on the development of new analogs of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one with improved pharmacological properties and therapeutic potential. Overall, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one represents a promising new compound for scientific research, with potential applications in a wide range of fields.
Méthodes De Synthèse
The synthesis of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one involves a multi-step process that starts with the reaction between 2-aminothiophenol and 2-chlorobenzaldehyde. This reaction produces 2-(2-chlorophenyl)benzothiazole, which is then reacted with 1-bromo-3-chloropropane to form the intermediate compound 2-(2-chlorophenyl)benzothiazol-6-ylthiopropan-1-ol. This intermediate is then reacted with 1-bromo-3-nonanone to produce the final product, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one. The synthesis of 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one requires specialized equipment and expertise, and should only be performed by trained professionals in a well-equipped laboratory.
Applications De Recherche Scientifique
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been found to exhibit a wide range of biological activities, including anti-inflammatory, antioxidant, and anticancer properties. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to inhibit the production of pro-inflammatory cytokines and chemokines, which are involved in the development of inflammatory diseases such as rheumatoid arthritis and multiple sclerosis. 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has also been found to exhibit antioxidant activity, which can protect cells from oxidative damage and reduce the risk of chronic diseases such as cancer and cardiovascular disease. Additionally, 1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one has been shown to exhibit anticancer properties by inducing apoptosis, inhibiting cell proliferation, and reducing tumor growth in animal models.
Propriétés
Numéro CAS |
109759-03-7 |
|---|---|
Nom du produit |
1-(2-Aminoethylthio)-1-(2-chlorophenyl)nonan-3-one |
Formule moléculaire |
C17H26ClNOS |
Poids moléculaire |
327.9 g/mol |
Nom IUPAC |
1-(2-aminoethylsulfanyl)-1-(2-chlorophenyl)nonan-3-one |
InChI |
InChI=1S/C17H26ClNOS/c1-2-3-4-5-8-14(20)13-17(21-12-11-19)15-9-6-7-10-16(15)18/h6-7,9-10,17H,2-5,8,11-13,19H2,1H3 |
Clé InChI |
YQQARFOSNBCVNM-UHFFFAOYSA-N |
SMILES |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCCN |
SMILES canonique |
CCCCCCC(=O)CC(C1=CC=CC=C1Cl)SCCN |
Synonymes |
1-(2-aminoethylthio)-1-(2-chlorophenyl)nonan-3-one AETCPNO |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



